N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a chromene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- 1,3,4-Thiadiazole derivatives with various substituents
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a thiadiazole ring and a chromene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O3S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-5-4-8(2)6-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20) |
InChI Key |
HYYQQPAOUMSRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
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